![molecular formula C15H11N3O4S B2675380 Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfoxide CAS No. 339015-74-6](/img/structure/B2675380.png)

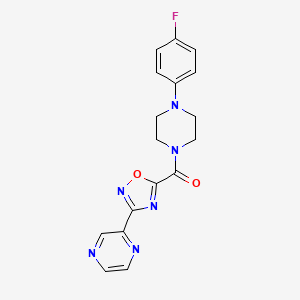

Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfoxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl phenyl sulfoxide is an organosulfur compound with the formula CH3S(O)C6H5 . It’s an oxidized derivative of thioanisole and is a prototypical chiral sulfoxide .

Physical And Chemical Properties Analysis

Methyl phenyl sulfoxide is a low-melting white solid . It has a linear formula of CH3SOC6H5 and a molecular weight of 140.20 .科学的研究の応用

Synthesis and Chemical Properties

- Synthesis of Modified Aza Heterocycles : The compound is used in synthesizing new modified aza heterocycles, which are valuable in various chemical applications. One study demonstrates the reaction of oxadiazoles with piperidine, pyrrolidine, and morpholine to yield 5-(2-amino-1-nitroalkyl) derivatives, as well as their reaction with sodium p-toluenesulfinate to form sulfones (Tyrkov, 2006).

- Corrosion Inhibition : In the field of corrosion science, certain oxadiazole derivatives have been identified as effective corrosion inhibitors for metals, such as mild steel in acidic environments. This is crucial for prolonging the lifespan of metallic structures and components (Ammal, Prajila, & Joseph, 2018).

Material Science and Environmental Applications

- Environmental Cleanup : The compound and its derivatives can play a role in environmental cleanup processes. For example, studies on the cobalt(II)-activated peroxymonosulfate process have shown the oxidation of sulfoxides to sulfones, which is pertinent in the degradation of organic pollutants (Zong et al., 2020).

- Synthesis of Bioactive Compounds : The compound is also instrumental in the synthesis of bioactive compounds, including those with potential pesticidal activity. This is particularly important for developing new agrochemicals (Borys, Korzyński, & Ochal, 2012).

Pharmacological Research

- Antibacterial and Enzyme Inhibition : Certain oxadiazole compounds have been evaluated for their antibacterial properties and enzyme inhibition potential. This is significant for drug discovery and the development of new therapeutic agents (Virk et al., 2023).

作用機序

The mechanism of action of a compound depends on its intended use. For example, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

将来の方向性

The future directions in the study of these types of compounds could involve further exploration of their potential biological activities. For instance, triazole-pyrimidine-based compounds have shown promising neuroprotective and anti-inflammatory properties, indicating that they could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

特性

IUPAC Name |

5-(2-methylsulfinylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4S/c1-23(21)13-5-3-2-4-12(13)15-16-14(17-22-15)10-6-8-11(9-7-10)18(19)20/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONWFXJQSRTWMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfoxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide](/img/structure/B2675298.png)

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine](/img/structure/B2675300.png)

![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2675303.png)

![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide dihydrochloride](/img/structure/B2675305.png)

![3-(5H-Pyrido[4,3-b]indol-7-yl)propanoic acid;hydrochloride](/img/structure/B2675313.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B2675314.png)

![2-(2-methoxyphenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2675316.png)

![3-(2-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2675318.png)